Cas no 1564737-25-2 (3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one)

3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one
- 1564737-25-2
- EN300-1107862
- 3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one
-
- インチ: 1S/C10H9BrN2OS/c11-8-4-13(5-9(12)10(8)14)3-7-1-2-15-6-7/h1-2,4-6H,3,12H2
- InChIKey: IEGPWHBKUHBYBF-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=CN(C=1)CC1=CSC=C1)N)=O
計算された属性
- せいみつぶんしりょう: 283.96190g/mol
- どういたいしつりょう: 283.96190g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74.6Ų
3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107862-1.0g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1107862-2.5g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1107862-10.0g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1107862-0.5g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1107862-0.1g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1107862-0.25g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1107862-10g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1107862-0.05g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1107862-5.0g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1107862-5g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 5g |
$3065.0 | 2023-10-27 |
3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-oneに関する追加情報
Introduction to 3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one (CAS No. 1564737-25-2)
3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one (CAS No. 1564737-25-2) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dihydropyridine family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including an amino group, a bromo substituent, and a thiophene ring, which collectively contribute to its unique chemical properties and biological relevance.
The presence of the amino group at the 3-position and the bromo atom at the 5-position of the dihydropyridine core introduces specific electronic and steric characteristics that can influence its reactivity and interactions with biological targets. Additionally, the thiophen-3-ylmethyl side chain provides a further layer of complexity, potentially enhancing solubility and binding affinity in biological systems. These structural features make 3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one a promising candidate for further investigation in drug discovery pipelines.
In recent years, there has been a growing interest in dihydropyridine derivatives due to their broad spectrum of biological activities. Dihydropyridines are particularly well-known for their role as calcium channel blockers, but they have also shown promise in other therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific substitution pattern in 3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one may confer novel pharmacological properties that could make it useful in developing new treatments for various diseases.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the dihydropyridine core with the thiophene ring and the presence of both polar (amino) and non-polar (bromo) substituents allows for multiple points of interaction with biological targets. This versatility makes it an attractive molecule for medicinal chemists seeking to develop small-molecule inhibitors or agonists with high specificity and efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to more effectively predict the binding modes and interactions of such compounds with biological targets. These tools have been instrumental in identifying potential lead compounds for further optimization. In particular, virtual screening techniques have been used to evaluate the binding affinity of 3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one to various protein targets, providing valuable insights into its pharmacological potential.
The synthesis of 3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the dihydropyridine ring system, followed by functional group transformations such as bromination and thiophene coupling. The use of advanced synthetic methodologies has allowed for more efficient production processes, making it feasible to conduct larger-scale studies.
One area where this compound has shown particular promise is in the development of novel anticancer agents. Dihydropyridine derivatives have been reported to exhibit inhibitory effects on various kinases and other enzymes involved in cancer cell proliferation. The specific structural features of 3-amino-5-bromo-1-(thiophen-3-yli)methyl]-1,4-dihydro-p y ridin - 4 - one may enable it to interact with these targets in unique ways, potentially leading to more effective cancer therapies.
Additionally, there is growing evidence suggesting that dihydropyridines can modulate inflammatory pathways by interacting with specific signaling molecules. Given the role of inflammation in many chronic diseases, including neurodegenerative disorders and autoimmune conditions, this compound may have broader therapeutic implications beyond oncology. Preclinical studies are currently underway to explore these possibilities further.
The impact of CAS No 1564737252 on future drug development cannot be overstated. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in identifying new therapeutic strategies. The ability to modify key structural features while maintaining or enhancing biological activity allows for rapid optimization towards desired pharmacological profiles.
In conclusion, 3-amino - 5 - bromo - 1 - (thiophen - 3 - ylmethyl) - 1 , 4 - dihy dro py ridin - 4 - one represents a significant advancement in pharmaceutical chemistry with far-reaching implications for medicine today tomorrow . Its unique structural features combined promising preclinical data position it as an exciting prospect for future research . Continued investigation into this compound will undoubtedly contribute valuable insights into drug design development life sciences .
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